2-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone
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Overview
Description
2-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Tautomerism and Basicity Studies
Research by Katritzky and Maine (1964) on similar pyrazole compounds, including 1,5-dimethyl-2-phenyl-pyrazol-3-one, revealed insights into their tautomerism and basicity. These compounds exist in hydroxy and oxo forms, showing interesting behavior in different media, which can be pivotal for understanding the chemical properties of related compounds like 2-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-hydroxy-3-phenyl-1-isoindolone (Katritzky & Maine, 1964).
Synthesis and Antibacterial Activities
Asiri and Khan (2010) synthesized Schiff bases containing 1,5-dimethyl-2-phenyl-pyrazol-3-one, exploring their antibacterial activities. This study is relevant as it provides a framework for understanding the potential antibacterial properties of similar compounds, including the one (Asiri & Khan, 2010).
Utility in Heterocyclic Synthesis
Fadda et al. (2012) utilized a similar compound, (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide, as a key intermediate in synthesizing various heterocyclic derivatives. This highlights the versatility of such compounds in synthesizing diverse heterocyclic structures, which could include the synthesis pathways of this compound (Fadda et al., 2012).
Anticancer Activity
Research by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally related to the compound , demonstrated significant antitumor activity on human breast adenocarcinoma cell lines. This suggests potential research pathways for exploring the anticancer properties of similar compounds (Abdellatif et al., 2014).
Corrosion Inhibition
A study by Emregül and Hayvalı (2006) on Schiff bases derived from pyrazol-3-one derivatives, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, showed promising results in inhibiting steel corrosion. This indicates a potential application for similar compounds in materials science, specifically in corrosion inhibition (Emregül & Hayvalı, 2006).
Fluorescent Chemosensor
Asiri et al. (2018) synthesized a compound using 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which acted as a fluorescent chemosensor for Al3+ ions. This study opens up possibilities for using similar compounds in the development of sensitive and selective sensors for metal ions (Asiri et al., 2018).
Properties
Molecular Formula |
C25H21N3O3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C25H21N3O3/c1-17-22(24(30)28(26(17)2)19-13-7-4-8-14-19)27-23(29)20-15-9-10-16-21(20)25(27,31)18-11-5-3-6-12-18/h3-16,31H,1-2H3 |
InChI Key |
KUSDAEKSKFAWIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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